molecular formula C17H17NO2 B1210101 Isoapomorphine CAS No. 34029-43-1

Isoapomorphine

Cat. No.: B1210101
CAS No.: 34029-43-1
M. Wt: 267.32 g/mol
InChI Key: ISTXHGONSIOJQO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoapomorphine is an aporphine alkaloid structurally related to apomorphine, a well-known dopamine receptor agonist. Its chemical formula is C₁₇H₁₇NO₂, with a molecular weight of 267.32 g/mol, and it is identified by the CAS registry number 34029-43-1 . The compound features a dibenzo[de,g]quinoline skeleton with hydroxyl groups at positions 9 and 10, distinguishing it from apomorphine, which has hydroxyl groups at positions 10 and 11 . This compound is derived from natural sources such as Menispermum rhizoma (Figure 4 in ) and has been synthesized via methods involving (±)-9,10-dihydroxyaporphine intermediates .

Properties

CAS No.

34029-43-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9,10-diol

InChI

InChI=1S/C17H17NO2/c1-18-6-5-10-3-2-4-12-13-9-16(20)15(19)8-11(13)7-14(18)17(10)12/h2-4,8-9,14,19-20H,5-7H2,1H3/t14-/m1/s1

InChI Key

ISTXHGONSIOJQO-CQSZACIVSA-N

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=CC=C2)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=CC(=C(C=C4C3=CC=C2)O)O

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=CC=C2)O)O

Other CAS No.

34029-43-1

Synonyms

9,10-dihydroxyaporphine
isoapomorphine
isoapomorphine hydrobromide
isoapomorphine hydrobromide, (+-)-isomer
isoapomorphine hydrobromide, (R)-isome

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Pharmacological Profiles

Compound Central Dopaminergic Activity Peripheral Dopaminergic Activity Receptor Binding Affinity (D₂)
This compound Inert Inert No binding
Apomorphine Agonist Agonist Ki = 1.2 nM
A-6,7-DTN Agonist Agonist Ki = 0.8 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.